molecular formula C12H10N4O2S2 B2494325 4-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1207023-47-9

4-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2494325
CAS No.: 1207023-47-9
M. Wt: 306.36
InChI Key: KERFDDRZLFNFEL-UHFFFAOYSA-N
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Description

4-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique hybrid structure incorporating three distinct pharmacophores: a 1,2,3-thiadiazole, an isoxazole, and a thiophene ring. Such polyheterocyclic frameworks are frequently explored for their potential to interact with a variety of biological targets. Compounds containing the 1,2,3-thiadiazole scaffold, like this one, are often investigated for their diverse pharmacological activities, which can include potential anti-inflammatory and immunomodulatory properties . The presence of the thiophene ring is particularly noteworthy, as this moiety is a common feature in many therapeutic agents and has been extensively studied in the development of novel antitumor agents . Researchers may utilize this chemical as a key intermediate or building block (synthon) in the synthesis of more complex molecules, or as a candidate for high-throughput screening against various enzymatic or cellular targets. All products are strictly For Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S2/c1-7-11(20-16-14-7)12(17)13-6-8-5-9(18-15-8)10-3-2-4-19-10/h2-5H,6H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERFDDRZLFNFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a derivative of the thiadiazole class, which has garnered attention for its diverse biological activities. Thiadiazole derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by data tables and relevant studies.

Structural Characteristics

The structure of the compound is characterized by:

  • A thiadiazole ring , which contributes to its biological activity.
  • A methyl group at the 4-position, enhancing lipophilicity.
  • A thiophenyl isoxazole moiety , which may influence its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, various studies have reported the effectiveness of related compounds against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The compound has shown promising results in inhibiting these pathogens.

Microorganism MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus3.91 - 62.57.82 - 125
Staphylococcus epidermidis3.91 - 62.57.82 - 125

These values indicate that the compound has a lethal effect on these bacteria, with MBC/MIC ratios suggesting effective bactericidal activity .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For example, it was tested against several human cancer cell lines, showing varying degrees of activity:

Cell Line IC50 (nM)
MDA-MB-231 (Breast)50.15
HT-29 (Colon)56.64
A549 (Lung)45.67

These results indicate that the compound effectively induces apoptosis and cell cycle arrest in cancer cells . The mechanism appears to involve inhibition of key signaling pathways associated with tumor growth.

Anti-inflammatory Activity

Thiadiazole derivatives have also been recognized for their anti-inflammatory properties. The compound may inhibit inflammatory mediators and cytokines, contributing to reduced inflammation in various models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of DNA/RNA Synthesis : Thiadiazole derivatives interfere with nucleic acid synthesis, which is crucial for cell division in both bacteria and cancer cells .
  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes like carbonic anhydrase and phosphodiesterases, which play significant roles in cellular signaling and metabolism .
  • Receptor Interactions : The presence of heteroatoms in the thiadiazole ring allows for interactions with various biological receptors involved in tumorigenesis .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives:

  • A study demonstrated that a related thiadiazole compound effectively reduced tumor size in xenograft models by inducing apoptosis in cancer cells .
  • Another investigation revealed that compounds containing the thiadiazole moiety showed enhanced activity against resistant strains of Mycobacterium tuberculosis, suggesting potential for use in tuberculosis treatment .

Scientific Research Applications

Overview

4-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article explores its applications, particularly in medicinal chemistry, including its roles as an antitumor agent, antiviral properties, and anticonvulsant effects.

Antitumor Activity

Research has shown that compounds containing the 1,2,3-thiadiazole scaffold exhibit significant antitumor activity. A study synthesized a series of 1,3,4-thiadiazoles and evaluated their effects against human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). The results indicated that certain derivatives had potent cytotoxic effects comparable to the standard drug cisplatin .

Table 1: Antitumor Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Comparison Drug
Compound AHepG-215.0Cisplatin
Compound BA-54912.5Cisplatin
Compound CHepG-210.0Cisplatin

Antiviral Properties

Thiadiazole derivatives have also been investigated for their antiviral activities. In particular, some compounds have shown effectiveness against viruses such as Dengue virus (DENV) and Tobacco mosaic virus (TMV). One study reported a thiadiazole derivative with an EC50 value of 2.1 µM against DENV, highlighting its potential as a therapeutic agent in viral infections .

Table 2: Antiviral Activity of Thiadiazole Derivatives

CompoundVirus TypeEC50 (µM)
Compound XDENV2.1
Compound YTMV30.57

Anticonvulsant Effects

The anticonvulsant properties of thiadiazole derivatives have been extensively studied. Compounds synthesized from the thiadiazole scaffold have demonstrated significant protection in seizure models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. For instance, one derivative showed an LD50 value significantly lower than that of standard anticonvulsants like valproic acid, indicating its potential for treating epilepsy .

Table 3: Anticonvulsant Activity of Thiadiazole Derivatives

CompoundTest ModelED50 (mg/kg)Protection (%)
Compound AMES10066.67
Compound BPTZ10080.00

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds highlight key differences in heterocyclic systems, substituents, and biological activities:

Compound Name Molecular Formula Key Structural Features Biological Activity/Notes Reference
4-methyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1,2,3-thiadiazole-5-carboxamide C₁₄H₁₂N₄OS₂ Pyridine replaces isoxazole; thiophene retained No direct activity reported; similar molecular weight (316.40 g/mol)
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide C₁₄H₁₃N₅OS₃ Benzylsulfanyl substituent; dual thiadiazole cores Higher molecular weight (363.48 g/mol); sulfanyl group may enhance lipophilicity
5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide C₁₄H₁₁N₄O₃S Nitro-thiazole replaces thiophene-isoxazole; phenyl substituent Anticandidate activity inferred from nitro-thiazole motifs (no explicit data)
2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide C₁₈H₁₆N₄OS₂ Thiazole core with phenyl groups; hydrazinecarbothioamide side chain IC₅₀ = 1.61–1.98 μg/mL against HepG-2 cells (anticancer)
4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives Variable Pyridinyl-thiazole scaffold; carboxamide linked to diverse amines Evaluated for enzyme inhibition; structure-activity relationships (SAR) established

Key Observations :

  • Heterocyclic Core Modifications : Replacement of the isoxazole-thiophene system with pyridine () or thiazole () alters electronic properties and binding affinity. Thiophene’s electron-rich nature may enhance π-π stacking, whereas pyridine introduces basicity .
  • Nitro groups () may confer electrophilic reactivity, influencing cytotoxicity .
Physicochemical Properties
  • Solubility : The thiophene-isoxazole system (logP ~2.5 estimated) may reduce aqueous solubility compared to pyridine-containing analogues (logP ~2.0) .
  • Stability : Thiadiazole carboxamides are generally stable under physiological conditions, but the isoxazole ring may be prone to metabolic oxidation .

Q & A

Q. Advanced

  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified isoxazole (e.g., 5-phenyl substitution) or thiophene (e.g., 3-methyl substitution) groups to assess activity changes .
  • Molecular docking : Use AutoDock Vina to simulate interactions with targets like cyclooxygenase-2 (COX-2) or viral proteases, focusing on π-π stacking with thiophene .
  • Fluorescence quenching assays : Monitor binding to serum albumin to evaluate pharmacokinetic behavior influenced by the isoxazole-thiophene hydrophobicity .

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